3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-7H-imidazo[1,2-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-5-6(11)8-1-2-10(4)5/h1-3H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGLWOVRZODNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromoimidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅BrN₄O, with a molecular weight of approximately 227.05 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring and a carbonyl group at the 8-position of the pyrazine moiety. This unique structure contributes to its potential as a pharmacological agent.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyrazin-8(7H)-one exhibit significant anticancer activity. For instance, one study synthesized several derivatives and evaluated their inhibitory effects on BRD9, a protein associated with various cancers. Compound 27 showed potent BRD9 inhibition with an IC₅₀ value of 35 nM and inhibited cell proliferation in A549 and EOL-1 cell lines with IC₅₀ values of 6.12 µM and 1.76 µM, respectively .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. A study highlighted that certain derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and metabolic pathways.
- Modulation of Receptors : The compound may act as a modulator for receptors associated with neurotransmission and other physiological processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The following table summarizes key findings from SAR studies:
| Compound | Substituent | IC₅₀ (nM) | Biological Activity |
|---|---|---|---|
| 27 | None | 35 | BRD9 Inhibitor |
| 29 | Methyl | 103 | BRD9 Inhibitor |
| Other | Various | Varies | Antimicrobial |
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the anticancer effects of several imidazo[1,2-a]pyrazin-8(7H)-one derivatives on human cancer cell lines. The study revealed that compounds with specific substitutions at the nitrogen positions showed enhanced potency against lung cancer cells (A549) compared to those without substitutions.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of these compounds against clinical isolates of bacteria. The results indicated that certain derivatives displayed significant inhibition zones against S. aureus and E. coli, highlighting their potential as new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a pharmacological agent, particularly in the context of neurological disorders. Research indicates that derivatives of imidazo[1,2-a]pyrazin-8(7H)-one may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in conditions such as anxiety and schizophrenia. For instance, a study demonstrated that a specific derivative exhibited promising mGlu2 PAM activity with an EC50 of 490 nM, suggesting its potential for treating glutamate-related disorders .
Antibacterial Activity
Another significant application is in the development of antibacterial agents. A series of 8-amino imidazo[1,2-a]pyrazine derivatives, related to 3-bromoimidazo[1,2-a]pyrazin-8(7H)-one, have shown effectiveness as inhibitors of the VirB11 ATPase HP0525, a critical component of bacterial type IV secretion systems. These compounds were identified through structure-activity relationship studies and have potential as novel antibacterial agents .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. Studies indicate that imidazo[1,2-a]pyrazin-8(7H)-one derivatives exhibit significant cytotoxicity against various cancer cell lines. The unique bromination and substitution patterns enhance their biological activity, making them candidates for further development as anticancer therapeutics .
Ion Channel Modulation
The compound has been explored for its ability to modulate ion channels, particularly in the context of cardiac arrhythmias. Patents describe methods for using N-substituted 7H-imidazo[1,2-a]pyrazin-8-one compounds to treat or prevent cardiac conditions by influencing potassium and sodium channels . This application underscores the compound's versatility in addressing cardiovascular disorders.
Acetylcholinesterase Inhibition
Recent studies have focused on synthesizing derivatives of imidazo[1,2-a]pyrazin-8(7H)-one as acetylcholinesterase inhibitors. These compounds are being evaluated for their potential use in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[1,2-a]pyrazin-8(7H)-one Core
Nitrogen-Containing Substituents
- 2-Nitro Derivatives :
- The nitro group at position 2 confers electron-withdrawing effects, stabilizing the ring and enhancing interactions with biological targets like acetylcholinesterase .
Biological Activity : Nitro derivatives exhibit antioxidant and enzyme inhibitory properties, with IC50 values in the micromolar range against acetylcholinesterase .
3-Bromo vs. 2-Nitro :
Heterocyclic and Aliphatic Side Chains
- 7-Substituted Derivatives: 7-(Pyridin-2-ylmethyl): Compound 17k shows enhanced solubility in polar solvents due to the pyridine moiety . 7-Cyclohexyl: Compound 17t exhibits increased lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration .
Methyl and Trifluoromethyl Groups
- 6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl) : Compound 25l incorporates a trifluoromethoxy group, enhancing metabolic stability and resistance to oxidative degradation .
- 3-Bromo vs. Trifluoromethyl : Bromine’s electronegativity (2.96) is lower than fluorine (3.98), leading to distinct electronic effects on ring reactivity .
Structural Isomers: Imidazo[1,5-a]pyrazin-8(7H)-one
- Key Differences: The nitrogen bridgehead in imidazo[1,5-a]pyrazinones (vs. [1,2-a] isomers) alters electron distribution, reducing aromaticity and increasing susceptibility to nucleophilic attack . Example: 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one is a BET bromodomain inhibitor (IC50 = 0.8 µM), highlighting the pharmacological impact of isomerism .
Brominated Analogues in Drug Development
- 6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7):
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine (CAS 84066-11-5):
- Dual halogenation enhances halogen bonding with protein targets, as seen in kinase inhibitors .
Preparation Methods
Preparation of 2-Aryl-2-hydroxy Amines
- Starting from aryl ketones, α-bromination is performed using pyridinium tribromide to yield α-bromo ketones.
- These are converted to azides and subsequently reduced to amino alcohols.
- Hydrogenation under atmospheric or elevated pressure conditions completes the amino alcohol synthesis.
Coupling with 2,3-Dichloropyrazine
- The amino alcohols are coupled with 2,3-dichloropyrazine in 1,4-dioxane to form pyrazinyl-amino alcohol intermediates.
Oxidation and Cyclization
- Swern oxidation converts amino alcohols to ketones.
- Acid-induced cyclization forms the 3-aryl-8-chloroimidazo[1,2-a]pyrazines.
Bromination at the 3-Position
- The chlorine at the 8-position serves as a leaving group for subsequent substitution.
- Bromination is introduced during or after these steps to yield 3-bromo derivatives.
This method provides better regioselectivity and yields compared to direct bromination.
Functionalization via Buchwald–Hartwig Coupling
To further diversify the 3-bromoimidazo[1,2-a]pyrazin-8(7h)-one derivatives, palladium-catalyzed Buchwald–Hartwig amination has been employed to install sulfonamido and sulfonamidoaniline groups at the 8-position.
- Catalysts such as Pd(dba)2 combined with ligands like tBu-XPhos or DavePhos facilitate the coupling.
- Reaction conditions vary with solvent (e.g., tert-butanol or toluene), base (K2CO3 or NaOtBu), temperature, and time to optimize yields.
- Microwave-assisted coupling has also been explored to improve reaction efficiency.
Summary of Key Reaction Conditions and Yields
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| α-Bromination | Aryl ketone | Pyridinium tribromide | α-Bromo ketone | Not specified |
| Azide substitution | α-Bromo ketone | Sodium azide | Azide intermediate | Not specified |
| Reduction | Azide intermediate | Hydrogenation (1 atm or 3 bar) | 2-Aryl-2-hydroxy amine | Not specified |
| Coupling | 2-Aryl-2-hydroxy amine + 2,3-dichloropyrazine | 1,4-dioxane, reflux | Pyrazinyl-amino alcohol | Good yields |
| Oxidation | Pyrazinyl-amino alcohol | Swern oxidation | Ketone intermediate | Not specified |
| Cyclization | Ketone intermediate | Acid-induced | 3-Aryl-8-chloroimidazo[1,2-a]pyrazine | Not specified |
| Buchwald–Hartwig coupling | 3-Aryl-8-chloroimidazo[1,2-a]pyrazine + sulfonamide | Pd catalyst, ligand, base, solvent, heat | Aminated product | 2–93% (substrate-dependent) |
Note: Yields vary significantly depending on the substrate and reaction conditions.
Q & A
Q. What are the common synthetic routes for 3-bromoimidazo[1,2-a]pyrazin-8(7H)-one derivatives?
A two-step approach is typically employed: (1) Condensation of 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents (e.g., carboxylic acids activated by carbonyldiimidazole (CDI)), followed by (2) cyclization under reflux in anhydrous dimethylformamide (DMFA) for 24 hours. Key parameters include temperature control (100°C for activation, reflux for cyclization) and stoichiometric ratios (1.5:1 molar ratio of acid to hydrazine precursor). Purification involves recrystallization from DMFA/i-propanol mixtures .
Q. How is structural confirmation achieved for imidazo[1,2-a]pyrazin-8(7H)-one derivatives?
Characterization relies on ¹H NMR spectroscopy , where diagnostic signals for the pyrazinone fragment appear as doublets:
Q. What solvents and catalysts are critical for bromination reactions in this scaffold?
Bromination at the 3-position often employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile or DMFA) under mild heating (40–60°C). Catalytic Lewis acids like FeCl₃ may enhance regioselectivity .
Advanced Research Questions
Q. How can contradictory biological activity data for derivatives be resolved?
Discrepancies may arise from assay conditions (e.g., enzyme source variations) or compound purity. Mitigation strategies include:
Q. What methodologies optimize reaction yields for 3-bromo derivatives?
Yield optimization involves:
- Microwave-assisted synthesis : Reduces cyclization time from 24 hours to <2 hours while maintaining regioselectivity.
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups on secondary amines to prevent side reactions during bromination .
Q. How do substituents at the 7-position influence pharmacological activity?
SAR studies reveal:
- N7-aryl groups (e.g., benzyl): Enhance acetylcholinesterase (AChE) inhibition (IC₅₀ <1 μM) but reduce blood-brain barrier permeability.
- N7-alkyl groups (e.g., methyl): Improve metabolic stability while retaining antioxidant activity (IC₅₀ ~89 μM for DPPH radical scavenging). Dual-target derivatives (e.g., AChE inhibitors with antioxidant moieties) show promise for multifactorial diseases like Alzheimer’s .
Q. What computational tools predict ADME properties for these compounds?
SwissADME is widely used to predict:
- Lipophilicity (LogP): Optimal range 2–3 for CNS penetration.
- Drug-likeness : Compliance with Lipinski’s Rule of Five. For example, compound 17r (3-bromo derivative) exhibits favorable LogP (2.8) and gastrointestinal absorption (>90%) .
Data-Driven Insights
Key spectral data for this compound analogs
| Position | Substituent | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| H-5 | Pyrazinone | 7.15–7.28 (d, J=6 Hz) | |
| H-6 | Pyrazinone | 7.50–7.59 (d, J=6 Hz) | |
| 3-Br | Bromo | No proton signal |
Biological activity benchmarks
| Compound | AChE IC₅₀ (μM) | Antioxidant IC₅₀ (μM) | Selectivity (AChE/BuChE) |
|---|---|---|---|
| 17r | 0.47 | 105.2 | 23.45 |
| Galantamine | 5.01 | N/A | 3.68 |
| BuChE = Butyrylcholinesterase . |
Methodological Recommendations
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for brominated analogs (e.g., 2-(6-bromo-3-pyridyl)-8-methyl derivatives) .
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. mixed inhibition modes in enzyme assays .
- Scale-up protocols : Replace DMFA with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
